OH-Glu-Val-Cit-PAB-MMAE
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Overview
Description
OH-Glu-Val-Cit-PAB-MMAE is a compound that consists of a cleavable antibody-drug conjugate linker (OH-Glu-Val-Cit-PAB) and a potent tubulin inhibitor (monomethyl auristatin E). This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OH-Glu-Val-Cit-PAB-MMAE involves the conjugation of the cleavable linker (OH-Glu-Val-Cit-PAB) with monomethyl auristatin E. The process typically includes the following steps:
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Preparation of the Linker: : The cleavable linker OH-Glu-Val-Cit-PAB is synthesized through a series of peptide coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in an organic solvent like dimethylformamide .
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Conjugation with Monomethyl Auristatin E: : The linker is then conjugated with monomethyl auristatin E through a nucleophilic substitution reaction. This step requires the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
OH-Glu-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:
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Cleavage Reactions: : The cleavable linker (OH-Glu-Val-Cit-PAB) is designed to be cleaved by specific enzymes such as cathepsin B, which is commonly found in tumor lysosomes .
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Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of monomethyl auristatin E .
Common Reagents and Conditions
Enzymatic Cleavage: Enzymes like cathepsin B are used to cleave the linker in a controlled manner.
Hydrolysis: Acidic or basic conditions are employed to induce hydrolysis of the compound.
Major Products Formed
The major product formed from the cleavage of this compound is monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Scientific Research Applications
OH-Glu-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
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Chemistry: : The compound is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology and medicinal chemistry .
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Biology: : In biological research, this compound is used to study the mechanisms of targeted drug delivery and the role of cleavable linkers in drug release .
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Medicine: : The primary application of this compound is in the development of targeted cancer therapies. Antibody-drug conjugates containing this compound have shown promise in treating various types of cancer, including hematological malignancies and solid tumors .
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Industry: : In the pharmaceutical industry, this compound is used in the production of antibody-drug conjugates for clinical trials and commercial use .
Mechanism of Action
The mechanism of action of OH-Glu-Val-Cit-PAB-MMAE involves the following steps:
Targeting: The antibody-drug conjugate binds to a specific antigen on the surface of cancer cells.
Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.
Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
Comparison with Similar Compounds
OH-Glu-Val-Cit-PAB-MMAE is unique due to its cleavable linker and potent tubulin inhibitor. Similar compounds include:
Properties
CAS No. |
1895916-23-0 |
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Molecular Formula |
C63H100N10O15 |
Molecular Weight |
1237.5 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1 |
InChI Key |
XKQGZQVGYMIHEK-GJIHENSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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